molecular formula C7H8N2O3 B13490940 2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid

2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid

Cat. No.: B13490940
M. Wt: 168.15 g/mol
InChI Key: ARFBZTZJKCOQHK-UHFFFAOYSA-N
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Description

2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid is a heterocyclic compound that features a fused pyran and pyrazole ring system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c10-7(11)6-4-1-2-12-3-5(4)8-9-6/h1-3H2,(H,8,9)(H,10,11)

InChI Key

ARFBZTZJKCOQHK-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C(=NN2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid can be achieved through various methods. One common approach involves the annulation of the pyran ring onto a pre-formed pyrazole core. This can be done using multicomponent reactions that involve the condensation of aldehydes, hydrazines, and β-ketoesters under reflux conditions . Another method employs the intramolecular nitrile oxide cycloaddition (INOC) reaction, which is a key step in forming the fused ring system .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Key Chemical Reactions

The compound exhibits distinct reactivity due to its carboxylic acid group and nitrogen-rich heterocyclic structure:

1. Decarboxylation

  • Mechanism : Loss of CO₂ via thermal or catalytic conditions, converting the carboxylic acid into a ketone or other derivatives.

  • Conditions : Typically requires elevated temperatures or acid/base catalysis.

2. Esterification

  • Mechanism : Reaction with alcohols to form esters, facilitated by acid catalysts (e.g., HCl, H₂SO₄).

  • Applications : Useful for synthesizing bioactive derivatives with improved solubility.

3. Amide Formation

  • Mechanism : Conversion of the carboxylic acid to amides via reaction with amines using coupling agents (e.g., EDC, DCC).

  • Significance : Enhances stability and potential for targeted drug delivery.

4. Electrophilic Substitution

General Approaches

Synthesis typically involves multi-step organic reactions combining pyrazole derivatives and pyran systems:

  • Catalysts : Bases (e.g., piperidine, Et₃N) or acids (e.g., HCl) to facilitate cyclization.

  • Conditions : Controlled temperature and solvent selection (e.g., ethanol, THF) to optimize yield and purity.

Method Key Features Advantages
Multi-step synthesisCombines pyrazole precursors with pyran fragments under catalytic conditionsHigh precision in product formation
One-pot synthesisSimultaneous assembly of pyrazole and pyran rings in a single vesselReduced reaction time, cost-effective

Reaction Mechanism Insights

For pyrano-pyrazole derivatives, mechanisms often involve:

  • Condensation : Formation of intermediates via nucleophilic attack (e.g., malononitrile reacting with β-ketoesters) .

  • Cyclization : Ring closure under catalytic conditions, driven by Lewis acids like InCl₃ .

  • Tautomerization : Stabilization of the final product through proton transfer .

Comparison of Functional Group Reactivity

Functional Group Reactivity Example Reaction
Carboxylic acidEsterification, decarboxylationReaction with ethanol to form ester
Pyrazole nitrogenElectrophilic substitution, alkylationPotential for targeted modifications
Oxygen in pyran ringNucleophilic attack, oxidationLimited reactivity under mild conditions

Scientific Research Applications

2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways . The exact pathways and targets can vary depending on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Uniqueness: 2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which can be further modified to enhance its biological activity and chemical reactivity. This makes it a versatile compound in both research and industrial applications.

Biological Activity

2H,4H,5H,7H-Pyrano[3,4-c]pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. The synthesis methods and structure-activity relationships (SAR) are also discussed.

  • Chemical Formula : C8H10N2O3
  • Molecular Weight : 182.18 g/mol
  • IUPAC Name : 2-methyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxylic acid
  • CAS Number : 1524826-39-8

Antibacterial Activity

Research indicates that derivatives of pyrano[3,4-c]pyrazole exhibit significant antibacterial properties. For instance, certain derivatives have shown effective inhibition against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL . This suggests that modifications in the functional groups of the pyrano[3,4-c]pyrazole structure can enhance antibacterial efficacy.

Antifungal Activity

The compound has also demonstrated antifungal activity against various pathogens. A study reported that certain derivatives inhibited the growth of Fusarium oxysporum and C. mandshurica, with activity percentages reaching up to 50% . The structure of these derivatives plays a crucial role in their effectiveness against fungal strains.

Anti-inflammatory Activity

Pyrano[3,4-c]pyrazole derivatives are noted for their anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Some studies have highlighted the potential of pyrano[3,4-c]pyrazole derivatives as anticancer agents. They exhibit inhibitory activity against key targets like BRAF(V600E), which is implicated in several cancers. The structure-activity relationship indicates that specific modifications can enhance their potency against cancer cell lines .

Synthesis Methods

The synthesis of 2H,4H,5H,7H-pyrano[3,4-c]pyrazole derivatives typically involves multi-component reactions. One efficient method includes the condensation of hydrazine with appropriate carbonyl compounds followed by cyclization reactions to form the pyrano-pyrazole core. Recent advancements have introduced greener synthetic routes that improve yield and reduce environmental impact .

Case Studies

StudyBiological ActivityFindings
AntibacterialEffective against Bacillus cereus, MIC = 32 µg/mL
AntifungalInhibited growth of Fusarium oxysporum, activity = 50%
Anti-inflammatoryInhibited TNF-α production significantly
AnticancerTargeted BRAF(V600E) with promising results

Q & A

Q. What mechanistic insights exist for its role in enzyme inhibition?

  • Methodology :
  • Kinetic assays : Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive).
  • Docking simulations : AutoDock Vina to model binding poses with target enzymes (e.g., cyclin-dependent kinases).
  • Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd_d) and thermodynamic parameters .

Key Considerations for Experimental Design

  • Reproducibility : Document solvent purity, catalyst batches, and humidity levels during synthesis.
  • Data Validation : Use triplicate measurements for biological assays and cross-validate spectral data with independent techniques (e.g., FTIR vs. Raman).
  • Safety Protocols : Adhere to P201/P210 guidelines for handling reactive intermediates and high-temperature reactions .

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